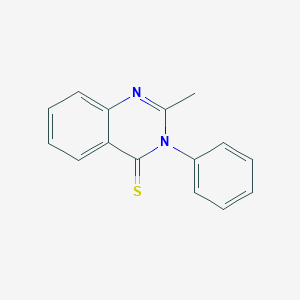
2-Methyl-3-phenylquinazoline-4-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-phenylquinazoline-4-thione is a useful research compound. Its molecular formula is C15H12N2S and its molecular weight is 252.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antimycobacterial Activity
Research has demonstrated that derivatives of quinazoline-4-thiones, including 2-methyl-3-phenylquinazoline-4-thione, exhibit significant antimycobacterial properties. In studies, compounds were synthesized and tested against Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii. Notably, some derivatives showed higher activity than the standard drug isoniazid, indicating their potential as therapeutic agents against mycobacterial infections .
Anticancer Potential
Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has been implicated in the development of new anticancer drugs due to its ability to inhibit cell growth in various cancer cell lines. For instance, hybrids of quinazolinone-thiazole exhibited significant cytotoxic effects against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Antihistaminic Activity
Another area of application is in the development of antihistaminic agents. A series of derivatives based on this compound were synthesized and tested for their H1-antihistaminic activity. One compound emerged as a leading candidate, showing significant protection against histamine-induced bronchospasm with minimal sedation effects compared to standard antihistamines .
Synthetic Pathways
The synthesis of this compound can be achieved through various methodologies involving the reaction of appropriate precursors under controlled conditions. Efficient synthetic routes have been reported that utilize organolithium reagents to produce derivatives with high yields .
Green Chemistry Approaches
Recent advancements emphasize green chemistry techniques for synthesizing quinazoline derivatives, aiming to reduce environmental impact by minimizing hazardous solvents and reagents while maximizing yield and purity .
Comparative Analysis of Biological Activities
属性
CAS 编号 |
13193-50-5 |
|---|---|
分子式 |
C15H12N2S |
分子量 |
252.3 g/mol |
IUPAC 名称 |
2-methyl-3-phenylquinazoline-4-thione |
InChI |
InChI=1S/C15H12N2S/c1-11-16-14-10-6-5-9-13(14)15(18)17(11)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI 键 |
KBDVBPKCFRMICV-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=S)N1C3=CC=CC=C3 |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=S)N1C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















